molecular formula C24H24N2O3S B3203606 (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 1021262-34-9

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3203606
CAS No.: 1021262-34-9
M. Wt: 420.5 g/mol
InChI Key: CUQWMQGQWKLIHP-YBFXNURJSA-N
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Description

The compound “(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile” is an acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group at position 4 and a 3-ethoxy-4-isopropoxyphenyl moiety at position 2. The (E)-stereochemistry of the acrylonitrile backbone ensures spatial orientation critical for intermolecular interactions, such as π-π stacking or hydrogen bonding. This compound’s structural complexity arises from its dual alkoxy substituents (ethoxy and isopropoxy) on the phenyl ring, which influence solubility and electronic properties, and the thiazole ring, a heterocycle known for enhancing biological activity and stability .

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-5-28-23-12-17(9-10-22(23)29-16(2)3)11-19(14-25)24-26-21(15-30-24)18-7-6-8-20(13-18)27-4/h6-13,15-16H,5H2,1-4H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQWMQGQWKLIHP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl and thiazole rings significantly modulate the compound’s properties. Below is a comparative analysis with structurally analogous molecules:

Compound Name Substituents on Phenyl/Thiazole Rings Key Properties/Effects Reference
Target Compound 3-Ethoxy-4-isopropoxyphenyl, 4-(3-methoxyphenyl)thiazole Enhanced solubility (alkoxy groups), moderate steric hindrance, electron-donating effects
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile () 4-Chlorophenyl, thiophene Reduced solubility (Cl substituent), electron-withdrawing effects, planar conformation
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile () 3,4-Dimethoxyanilino, 4-isobutylphenyl Increased hydrogen-bonding potential (amino group), bulky isobutyl group reduces crystallinity
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile () 2-Fluoro-5-nitroanilino, 4-phenylthiazole Strong electron-withdrawing effects (NO₂, F), potential for nitro group reactivity

Key Observations :

  • Alkoxy vs. Halogen Substituents : The target compound’s ethoxy and isopropoxy groups improve solubility in polar solvents compared to chloro or fluoro substituents, which are hydrophobic and electron-withdrawing .
  • Electronic Effects : The 3-methoxyphenyl group on the thiazole ring donates electrons via resonance, contrasting with nitro or fluoro substituents in , which withdraw electrons and may enhance electrophilic reactivity .
Structural and Crystallographic Insights

highlights that isostructural thiazole derivatives (e.g., 4-chlorophenyl and 4-fluorophenyl analogs) adopt planar conformations except for one perpendicular fluorophenyl group, which disrupts crystallinity . The target compound’s alkoxy substituents may similarly induce non-planar conformations, impacting packing efficiency in the solid state. Computational studies using density-functional theory (DFT), as in , could further elucidate electronic distributions and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

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